4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-13-5-3-12(4-6-13)14-10-20-15(19-14)18-9-11-2-1-7-17-8-11/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGRRWLWTJXDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanamine and thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (target compound) increases lipophilicity and resistance to oxidative metabolism compared to 4-methoxyphenyl (). However, methoxy groups may enhance π-stacking interactions with aromatic residues in enzymes .
- Pyridinylmethyl vs. Trimethoxyphenyl : The 3-pyridinylmethyl group in the target compound likely improves water solubility and hydrogen-bonding capacity relative to the bulky 3,4,5-trimethoxyphenyl group in compound 10d. The latter is critical for tubulin inhibition but may reduce cell permeability .
- Hydrazone Derivatives : Compounds with hydrazone substituents (e.g., compound 24 in ) exhibit antimycobacterial activity, suggesting that the target compound’s pyridinylmethyl group could be modified to incorporate similar motifs for enhanced efficacy .
Pharmacological Potential
- Antimicrobial Activity : Fluorophenyl and chlorophenyl analogs () show potency against bacterial and mycobacterial strains, suggesting the target compound may exhibit similar effects.
- Anticancer Potential: Tubulin inhibitors like compound 10d () highlight the importance of aryl substituents at position 2-amine. The pyridinylmethyl group in the target compound could be optimized for binding to β-tubulin’s polar pocket.
Biological Activity
4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a pyridinylmethyl moiety. Understanding its biological activity is crucial for exploring its applications in drug development.
- Chemical Formula : C₁₅H₁₂ClN₃S
- Molecular Weight : 301.79388 g/mol
- CAS Number : 75876-62-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's thiazole structure facilitates binding to these targets, leading to modulation of their activity. This interaction can result in several biological effects, including antimicrobial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, research demonstrated that derivatives of thiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that modifications to the structure can enhance the cytotoxic effect:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
The compounds were shown to induce apoptosis through the activation of caspases and alteration of the cell cycle phases, confirming their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been evaluated for their antimicrobial activity. The compound's ability to inhibit bacterial growth has been explored, making it a candidate for further development as an antimicrobial agent. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- In Vitro Cytotoxicity Study : A study conducted on various thiazole derivatives, including this compound, showed enhanced cytotoxicity when specific substituents were introduced. The study employed the MTT assay to determine IC₅₀ values against different cancer cell lines .
- Mechanistic Insights : Another investigation focused on the apoptotic mechanisms activated by these compounds revealed that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Q & A
Q. What are the established synthetic routes for 4-(4-chlorophenyl)-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine?
The compound is typically synthesized via a condensation reaction between 2-amino-4-(4-chlorophenyl)thiazole and 3-pyridinylmethyl aldehyde derivatives. A common method involves refluxing equimolar amounts of the thiazole precursor and aldehyde in ethanol with a catalytic amount of glacial acetic acid (2–4 hours, 80–90°C). The product is isolated via filtration and recrystallized from dimethylformamide (DMF) for purity . For analogs, cyclocondensation with thiourea or thiocyanate derivatives under acidic conditions (e.g., H₂SO₄) is also reported .
Q. Key Reaction Conditions :
| Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 2-Amino-4-(4-chlorophenyl)thiazole + 3-Pyridinylmethyl aldehyde | Ethanol | Glacial acetic acid | 80–90°C | 64–77% |
Q. How is the compound structurally characterized in academic research?
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) , ¹H/¹³C-NMR , and mass spectrometry (MS) . SC-XRD reveals:
- Crystal system : Monoclinic, space group P2₁
- Unit cell parameters : a = 6.1169 Å, b = 7.4708 Å, c = 18.2536 Å, β = 97.975° .
- Intermolecular interactions : Weak C–H⋯π contacts and van der Waals forces stabilize the lattice .
¹H-NMR (CDCl₃) typically shows aromatic proton signals at δ 7.34–7.77 ppm (chlorophenyl and pyridinyl groups) and a thiazole NH peak at δ 6.6–6.8 ppm .
Q. What preliminary biological activities are reported for this compound?
Thiazole derivatives of this class exhibit antitumor activity via tubulin inhibition. In vitro assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values in the micromolar range (1–10 µM). Structural analogs with electron-withdrawing groups (e.g., Cl, CF₃) enhance potency by improving target binding .
Advanced Research Questions
Q. How do computational methods aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (FMOs). Key findings:
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
Challenges include twinning and weak diffraction due to flexible substituents. Solutions:
- Data collection : Use high-intensity radiation (MoKα, λ = 0.71073 Å) and low-temperature (294 K) measurements to reduce thermal motion .
- Refinement : SHELXL97 software with restraints on anisotropic displacement parameters and hydrogen bonding networks .
- Validation : R factor < 0.05 and Flack parameter < 0.1 ensure accuracy .
Q. How does substituent variation impact biological efficacy?
Systematic SAR studies reveal:
Q. Table: Biological activity of analogs
| Substituent | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Cl | Tubulin | 1.2 | |
| 4-OCH₃ | CRF1 receptor | 0.8 | |
| 3-CF₃ | CDK2 | 5.4 |
Q. What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., thione ↔ thiol) in DMSO-d₆ .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of pyridinyl and thiazole protons, ruling out rotational isomers .
- Time-resolved fluorescence : Measures excited-state dynamics, correlating with π-stacking interactions in biological systems .
Q. How is the compound utilized in macromolecular crystallography?
As a ligand in protein-ligand complexes , its rigid thiazole core aids in phasing. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
